4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrN2 |
|---|---|
Molecular Weight |
199.05 g/mol |
IUPAC Name |
4-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H7BrN2/c8-7-6-4-9-3-5(6)1-2-10-7/h1-2,9H,3-4H2 |
InChI Key |
ALBFMVKTTFUSDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C(=NC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine typically involves the bromination of 2,3-dihydro-1H-pyrrolo[3,4-C]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine, while oxidation might produce 4-bromo-1H-pyrrolo[3,4-C]pyridine-2-one.
Scientific Research Applications
Anticancer Properties
Research indicates that 4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways. For instance, studies have demonstrated its inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumor progression. The compound's ability to induce apoptosis in cancer cells further supports its potential as an anticancer agent .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. Investigations have revealed its effectiveness against a range of pathogens, making it a candidate for developing new antimicrobial agents. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways in microorganisms .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. Research has indicated its potential to modulate neurotransmitter systems and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .
Synthesis and Chemical Properties
The synthesis of this compound typically involves several methods aimed at optimizing yields and purity. Common synthetic routes include:
- Bromination of Pyrrolo-Pyridine Derivatives : This method utilizes brominating agents to introduce the bromine atom into the pyrrolo-pyridine framework.
- Cyclization Reactions : Employing various cyclization techniques can yield the desired bicyclic structure efficiently.
The chemical structure of this compound contributes to its reactivity and potential for further functionalization in synthetic applications .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer efficacy of this compound against breast cancer cell lines. The compound exhibited IC50 values in the nanomolar range for FGFR inhibition and significantly reduced cell migration and invasion capabilities. These findings suggest its potential as a lead compound for developing targeted cancer therapies .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity of this compound was assessed against Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, highlighting its promise as a new antimicrobial agent.
Mechanism of Action
The mechanism by which 4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Effects
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 115170-40-6)
- Structural Difference : Bromine at the 5-position on a pyrrolo[2,3-b]pyridine core.
- Pharmacological Impact : Similar compounds with bromine at the 5-position (e.g., 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine) show kinase inhibitory activity, suggesting positional bromination influences target selectivity .
- Synthesis: Synthesized via Sonogashira coupling, yielding 51% efficiency, comparable to methods for 4-bromo analogs .
3-Bromo-1H-pyrrolo[2,3-c]pyridine (CAS 67058-76-8)
- Structural Difference : Bromine at the 3-position on a pyrrolo[2,3-c]pyridine scaffold.
- Key Data : Exhibits higher electrophilicity due to proximity to the pyridine nitrogen, which may enhance reactivity in cross-coupling reactions .
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS 2710911-50-3)
Functional Group Modifications
7-Amino-2-benzyl-4-methyl-pyrrolo[3,4-c]pyridine-1,3-dione
- Substituents: 7-Amino, 2-benzyl, and 4-methyl groups.
- Antimycobacterial Activity : Esters of this derivative exhibit MIC90 < 0.15 µM against Mycobacterium tuberculosis, whereas brominated analogs may show altered potency due to steric or electronic effects .
1,1,3,3-Tetramethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-2-yloxyl
Pharmacokinetic and Physicochemical Properties
*Predicted values based on structural analogs.
Biological Activity
4-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that includes both pyrrole and pyridine rings, contributing to its pharmacological potential. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H8BrN
- Molecular Weight : 199.05 g/mol
- CAS Number : 1393585-39-1
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, compounds derived from this structure have demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards noncancerous cells .
- Antiviral Properties : Certain derivatives have been evaluated for their ability to inhibit HIV replication. Compounds with specific substituents at the 4-position have shown significant activity, with some exhibiting an EC50 value of less than 10 µM against HIV-1 .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific molecular targets, potentially inhibiting enzyme activity by binding to active sites or modulating receptor functions .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Enzyme Interaction : It can inhibit key enzymes involved in metabolic pathways, which is particularly relevant in cancer therapy and metabolic disorders.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-1H-pyrrolo[2,3-b]pyridine | Pyrrole fused to a pyridine ring | Exhibits strong antibacterial properties |
| 5-Bromo-7-azaindole | Contains an additional nitrogen atom | Known for high potency against certain cancers |
| 6-Methylpyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine | Contains a methyl group at the 6-position | Potential use in neuropharmacology |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and its derivatives:
- Antitumor Efficacy : A study evaluated a series of pyrrolo[3,4-c]pyridine derivatives for their cytotoxic effects on ovarian and breast cancer cell lines. The most active compounds exhibited significant cytotoxicity while maintaining low toxicity toward healthy cells .
- Insulin Sensitivity Enhancement : Research demonstrated that certain derivatives could enhance insulin sensitivity in adipocytes by up to 37.4%, indicating potential applications in diabetes management .
- HIV Inhibition : A derivative was tested for anti-HIV activity and showed promising results with an EC50 value of 1.65 µM and a therapeutic index indicating good safety margins for further development .
Q & A
Q. How can researchers ensure reproducibility in multi-step syntheses of brominated pyrrolopyridines?
- Methodological Answer: Detailed reaction logs (e.g., moisture-sensitive steps under inert atmosphere) and quality control checkpoints (e.g., mid-reaction HPLC monitoring) are critical. Collaborative platforms like ICReDD’s feedback loops between computation and experimentation standardize protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
